molecular formula C6H8FN3 B13667214 3-(Aminomethyl)-5-fluoropyridin-2-amine

3-(Aminomethyl)-5-fluoropyridin-2-amine

Cat. No.: B13667214
M. Wt: 141.15 g/mol
InChI Key: QMCFXQDYYZUORD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-fluoropyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-fluoropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative, followed by reduction to introduce the amino group. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(Aminomethyl)-5-fluoropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-fluoropyridin-2-amine is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the aminomethyl group provides sites for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

3-(aminomethyl)-5-fluoropyridin-2-amine

InChI

InChI=1S/C6H8FN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2,8H2,(H2,9,10)

InChI Key

QMCFXQDYYZUORD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)N)F

Origin of Product

United States

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